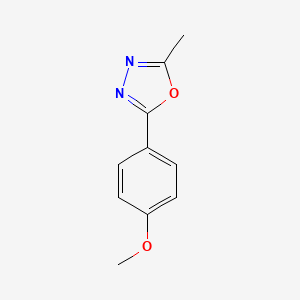

2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-11-12-10(14-7)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNRDIUTVGQLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzohydrazide with acetic anhydride under reflux conditions to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound has shown significant potential as an anticancer agent. Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells. For instance, studies have demonstrated that specific derivatives exhibit potent activity against various cancer cell lines, including prostate, colon, and breast cancers.

Key Findings:

- Compound Efficacy: In a study evaluating multiple oxadiazole derivatives, 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole demonstrated a growth inhibition percentage of 95.37% against several cancer types at a concentration of .

- Mechanism of Action: The mechanism involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including modulation of reactive oxygen species (ROS) levels and interference with cell cycle progression .

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of oxadiazole derivatives in models of neurodegenerative diseases such as Alzheimer's disease. Compounds like 2-(4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole have been evaluated for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in neuroinflammation and neuronal cell death.

Key Findings:

- Inhibition Studies: Compounds were tested for GSK-3β inhibition with promising results indicating dual potency in neuroprotection and anti-inflammatory activities .

- Cognitive Improvement: In vivo studies showed that certain oxadiazole derivatives improved cognitive function in scopolamine-induced mouse models by reducing tau hyperphosphorylation and ROS formation .

Anti-inflammatory Applications

Oxadiazoles have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory responses makes these compounds candidates for treating conditions characterized by chronic inflammation.

Key Findings:

- Inflammation Reduction: Some studies reported that oxadiazole derivatives could significantly reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating autoimmune diseases .

- Mechanistic Insights: The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

Pharmacological Formulations

The formulation of 2-(4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole into pharmaceutical preparations is essential for its therapeutic applications. Research indicates that combining this compound with appropriate carriers can enhance its bioavailability and efficacy.

Formulation Strategies:

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing groups (e.g., CF₃ in 3h) improve synthetic yields (88% vs. 78% for the target compound) .

- Halogen substituents (Br, F) increase molecular weight and may enhance binding in biological targets .

Pharmacological Activities

Anticancer Activity

- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) : Exhibited 98.74% growth inhibition against CNS (SF-295), breast (MCF7), and prostate (PC-3) cancer cell lines at 10⁻⁵ M .

- 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (107) : Showed 95.37% growth inhibition under similar conditions, suggesting methoxy groups may reduce cytotoxicity compared to fluoro substituents .

Anti-Inflammatory and Analgesic Activity

- 3-Acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole: Demonstrated potent anti-inflammatory and analgesic effects in animal models, attributed to the 4-methoxyphenyl group’s electron-donating properties .

Biologische Aktivität

2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes research findings regarding its biological activity, including antibacterial, anticancer, and antioxidant properties.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of oxadiazole derivatives. For instance, compounds similar to 2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole have shown promising antibacterial effects against various bacterial strains.

Table 1: Antibacterial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole | Staphylococcus aureus | 50 |

| 2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole | Escherichia coli | 100 |

| 2-(Cyclopropylmethoxy)phenyl-5-methyl-1,3,4-oxadiazole | Klebsiella pneumoniae | 150 |

| Gentamicin (Standard) | Various | 10 |

The minimum inhibitory concentration (MIC) method has been employed to evaluate the antibacterial activity of these compounds. For example, the synthesized derivative exhibited an MIC of 50 μg/mL against Staphylococcus aureus and 100 μg/mL against Escherichia coli .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is another significant area of research. Recent studies have highlighted the effectiveness of these compounds against various cancer cell lines.

Table 2: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cancer Cell Line | GI50 (μM) |

|---|---|---|

| 2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole | HL-60 (leukemia) | 3.52 |

| 2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole | MDA-MB-231 (breast) | 9.51 |

| Novel derivative A | UACC-62 (melanoma) | 0.03 |

| Standard Drug (Doxorubicin) | Various | <10 |

In a study evaluating various oxadiazoles for their anticancer activity, the compound demonstrated significant cytotoxicity with GI50 values below 10 µM against multiple cell lines . The mechanisms underlying this activity often involve apoptosis induction and inhibition of specific cancer-related pathways.

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has also been explored. Compounds containing the oxadiazole ring structure have exhibited substantial free radical scavenging abilities.

Table 3: Antioxidant Activity of Oxadiazole Derivatives

| Compound | Assay Type | IC50 (μg/mL) |

|---|---|---|

| 2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole | DPPH Scavenging | 25 |

| Novel derivative B | OH Scavenging | 15 |

Research indicates that these derivatives can effectively neutralize free radicals in vitro, demonstrating their potential as therapeutic agents in oxidative stress-related diseases .

Case Studies

Several case studies have been conducted to further elucidate the biological activities of oxadiazoles:

- Antibacterial Study : A recent investigation into a series of substituted oxadiazoles found that those with methoxy groups exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. This suggests that structural modifications can significantly influence biological activity .

- Anticancer Mechanism : In a study focusing on the apoptotic effects of oxadiazoles on breast cancer cells (MCF7), flow cytometry revealed that these compounds could induce apoptosis through the activation of caspase pathways .

Q & A

Q. What are the standard synthetic routes for 2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole, and how do reaction conditions influence yield?

The synthesis of 1,3,4-oxadiazoles typically involves cyclization of hydrazides or oxidation of thiosemicarbazides. For 2-(4-Methoxyphenyl)-5-methyl derivatives, a common approach is the reaction of 4-methoxybenzohydrazide with acetic anhydride under reflux, followed by dehydration. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst use (e.g., POCl₃ for cyclization). Yields can vary from 60–85% depending on substituent reactivity and purification methods (e.g., column chromatography) .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should be observed?

- IR Spectroscopy : Look for C=N (1600–1650 cm⁻¹) and C-O-C (1220–1280 cm⁻¹) stretches. The methoxy group shows a strong absorption near 2850–2950 cm⁻¹.

- ¹H NMR : The methoxy proton appears as a singlet at ~3.8 ppm. Aromatic protons from the 4-methoxyphenyl group resonate as doublets between 6.9–7.3 ppm, while the methyl group on the oxadiazole appears as a singlet at ~2.5 ppm.

- ¹³C NMR : The oxadiazole carbons (C-2 and C-5) appear at 165–175 ppm, and the methoxy carbon at ~55 ppm .

Q. How does the methoxy substituent influence the compound’s electronic properties?

The electron-donating methoxy group enhances the electron density of the aromatic ring, stabilizing the oxadiazole core via resonance. This increases the compound’s dipole moment and polarizability, which can be quantified using DFT calculations. Such properties are critical for applications in optoelectronics or as enzyme inhibitors .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) often arise from differences in assay conditions (e.g., cell lines, concentrations) or impurities. To address this:

Q. How can computational modeling predict the compound’s interaction with biological targets like GSK-3β?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to GSK-3β’s ATP-binding pocket. Key interactions include:

- Hydrogen bonding between the oxadiazole’s nitrogen and Lys85.

- π-π stacking of the methoxyphenyl ring with Tyr134.

Validate predictions with enzymatic assays (e.g., kinase inhibition IC₅₀) .

Q. What experimental designs optimize this compound’s performance in organic electronics?

- Charge Transport Studies : Use cyclic voltammetry to determine HOMO/LUMO levels. The methoxy group lowers the LUMO (~2.4 eV), enhancing electron injection in OLEDs.

- Thermal Stability : TGA/DSC analysis (decomposition >250°C) ensures suitability for device fabrication.

- Thin-Film Morphology : AFM or XRD evaluates crystallinity, which impacts conductivity .

Q. How do solvent and temperature affect its reactivity in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions at the oxadiazole’s C-5 position. Elevated temperatures (80–100°C) accelerate kinetics but may promote side reactions (e.g., ring-opening). Monitor via LC-MS to optimize conditions for regioselectivity .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.